
Pyrene-PEG5-biotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrene-PEG5-biotin is a compound that combines the properties of pyrene, polyethylene glycol (PEG), and biotin. Pyrene is a polycyclic aromatic hydrocarbon known for its strong fluorescence properties. Polyethylene glycol is a flexible, water-soluble polymer, and biotin is a vitamin that binds strongly to avidin and streptavidin proteins. This compound is often used as a linker in various biochemical applications, including the synthesis of proteolysis-targeting chimeras (PROTACs) and the functionalization of nanomaterials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrene-PEG5-biotin typically involves the following steps:
Activation of Biotin: Biotin is first activated using reagents such as N-hydroxysuccinimide (NHS) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Coupling with Polyethylene Glycol: The activated biotin is then coupled with polyethylene glycol under mild conditions to form Biotin-PEG.
Attachment of Pyrene: Finally, pyrene is attached to the PEG chain through a carboxylation reaction, forming this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of biotin are activated using NHS or EDC.
Polyethylene Glycol Coupling: The activated biotin is then coupled with polyethylene glycol in large reactors.
Pyrene Attachment: Pyrene is attached to the PEG chain in a controlled environment to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions
Pyrene-PEG5-biotin undergoes several types of chemical reactions:
Oxidation: Pyrene can be oxidized to form pyrenequinone.
Reduction: The biotin moiety can be reduced under specific conditions.
Substitution: The PEG chain can undergo substitution reactions to introduce various functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions
Major Products
Applications De Recherche Scientifique
Pyrene-PEG5-biotin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions.
Biology: Employed in the labeling and tracking of proteins and other biomolecules.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the functionalization of nanomaterials such as carbon nanotubes and graphene .
Mécanisme D'action
The mechanism of action of Pyrene-PEG5-biotin involves several steps:
Fluorescence: The pyrene moiety exhibits strong fluorescence, allowing for the detection and tracking of the compound.
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, facilitating the capture and immobilization of the compound.
PEG Spacer: The polyethylene glycol spacer provides flexibility and solubility, enhancing the compound’s interaction with target molecules
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrene-PEG3-biotin: Similar structure but with a shorter PEG chain.
Pyrene-PEG7-biotin: Similar structure but with a longer PEG chain.
Fluorescein-PEG5-biotin: Uses fluorescein instead of pyrene as the fluorescent moiety .
Uniqueness
Pyrene-PEG5-biotin is unique due to its combination of strong fluorescence from pyrene, high solubility from polyethylene glycol, and strong binding affinity from biotin. This makes it highly versatile for various biochemical and industrial applications .
Propriétés
Formule moléculaire |
C39H50N4O8S |
|---|---|
Poids moléculaire |
734.9 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrene-1-carboxamide |
InChI |
InChI=1S/C39H50N4O8S/c44-34(7-2-1-6-33-37-32(26-52-33)42-39(46)43-37)40-14-16-47-18-20-49-22-24-51-25-23-50-21-19-48-17-15-41-38(45)31-13-11-29-9-8-27-4-3-5-28-10-12-30(31)36(29)35(27)28/h3-5,8-13,32-33,37H,1-2,6-7,14-26H2,(H,40,44)(H,41,45)(H2,42,43,46)/t32-,33-,37-/m0/s1 |
Clé InChI |
ODIVXJVCOCDDJO-BMQPFVSWSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B15145166.png)
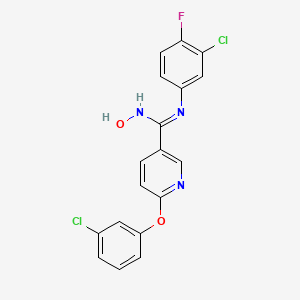
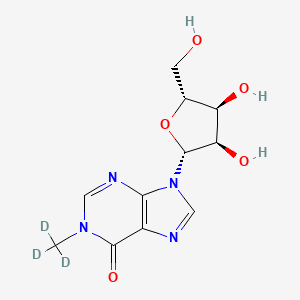
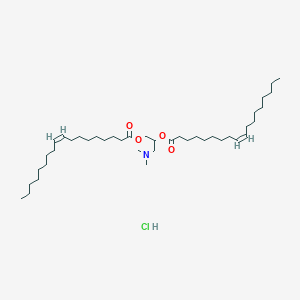
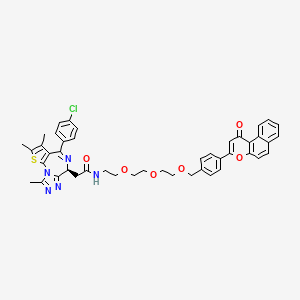
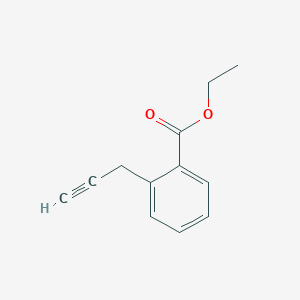

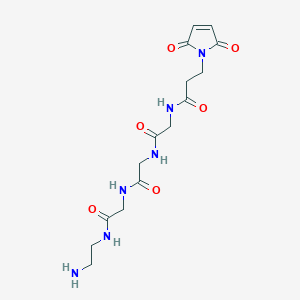
![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride](/img/structure/B15145210.png)
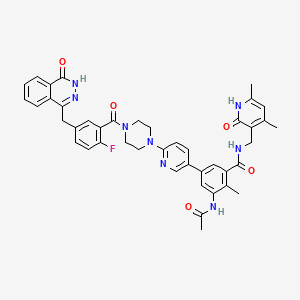
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B15145257.png)
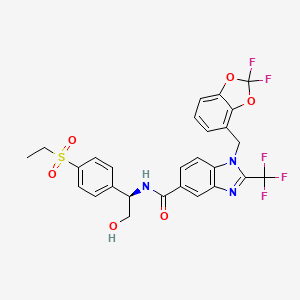
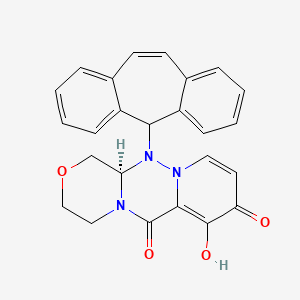
![(3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one](/img/structure/B15145279.png)
